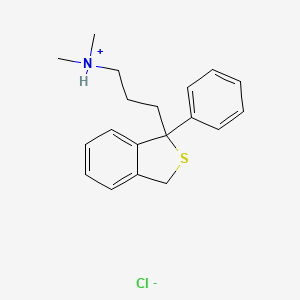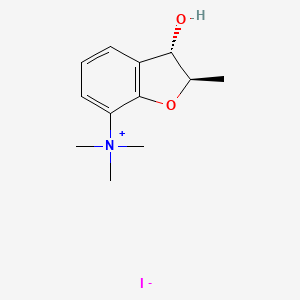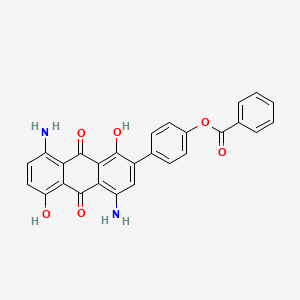
1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-ethylpropane-1,3-diol hydrochloride: is a chemical compound with the molecular formula C5H13NO2 . It is a derivative of 2-amino-2-ethyl-1,3-propanediol and is commonly used in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-ethylpropane-1,3-diol hydrochloride typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 2-amino-2-ethylpropane-1,3-diol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Amino-2-ethylpropane-1,3-diol hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 2-Amino-2-ethylpropane-1,3-diol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various chemical intermediates and derivatives .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: It is investigated for its role in drug formulations and as a potential therapeutic agent .
Industry: In the industrial sector, 2-amino-2-ethylpropane-1,3-diol hydrochloride is used in the production of polymers, resins, and other chemical products. It is valued for its reactivity and versatility in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-amino-2-ethylpropane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity, influencing biochemical reactions and cellular processes. It may also interact with receptors and signaling pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-2-methyl-1,3-propanediol
- 2-Amino-1-butanol
- 2-Amino-2-methyl-1-propanol
Comparison: Compared to similar compounds, 2-amino-2-ethylpropane-1,3-diol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ethyl group provides different reactivity and solubility characteristics compared to its methyl and butyl analogs .
Propriétés
Numéro CAS |
25005-42-9 |
|---|---|
Formule moléculaire |
C5H14ClNO2 |
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2-amino-2-ethylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-2-5(6,3-7)4-8;/h7-8H,2-4,6H2,1H3;1H |
Clé InChI |
HTARHDWAJRFYCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)


![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)

